molecular formula C10H8N2O2 B1375144 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid CAS No. 154014-05-8

2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid

Cat. No.: B1375144
CAS No.: 154014-05-8
M. Wt: 188.18 g/mol
InChI Key: WXGKLCQDTPOXRE-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid typically involves the condensation of pyrrole with pyridine derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with pyridine-3-carboxylic acid under acidic conditions to form the desired product . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyrrole is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, alkylating agents

Major Products

    Oxidation: N-oxides

    Reduction: Alcohols, aldehydes

    Substitution: Halogenated or alkylated derivatives

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways . The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

2-pyrrol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKLCQDTPOXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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